N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea is an organic compound with a complex structure that includes both phenoxy and carbamothioyl groups
Preparation Methods
The synthesis of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylphenyl isothiocyanate under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halides and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. The phenoxy and carbamothioyl groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to N-[(2-methylphenoxy)acetyl]-N'-(2-methylphenyl)thiourea include:
2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the carbamothioyl group.
2-methylphenyl isothiocyanate: Contains the isothiocyanate group instead of the carbamothioyl group. The uniqueness of this compound lies in its combined phenoxy and carbamothioyl groups, which provide distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[(2-methylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-3-5-9-14(12)18-17(22)19-16(20)11-21-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
QBPKKERRYSXKLT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2C |
solubility |
1.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.